molecular formula C18H17NO3 B12672456 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid CAS No. 72237-86-6

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid

Cat. No.: B12672456
CAS No.: 72237-86-6
M. Wt: 295.3 g/mol
InChI Key: AMXZMQUKJRFNLM-QPJJXVBHSA-N
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Description

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid is an organic compound with the molecular formula C18H17NO3. It is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methoxy-1,4-dimethyl-9H-carbazol-2-yl)acrylic acid is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

72237-86-6

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

(E)-3-(6-methoxy-1,4-dimethyl-9H-carbazol-2-yl)prop-2-enoic acid

InChI

InChI=1S/C18H17NO3/c1-10-8-12(4-7-16(20)21)11(2)18-17(10)14-9-13(22-3)5-6-15(14)19-18/h4-9,19H,1-3H3,(H,20,21)/b7-4+

InChI Key

AMXZMQUKJRFNLM-QPJJXVBHSA-N

Isomeric SMILES

CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)/C=C/C(=O)O

Canonical SMILES

CC1=CC(=C(C2=C1C3=C(N2)C=CC(=C3)OC)C)C=CC(=O)O

Origin of Product

United States

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